BenchChemオンラインストアへようこそ!

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Linker chemistry Hydrolytic stability Prodrug design

This 3,5-disubstituted isoxazole featuring a 3-methoxyphenoxyacetyl ester is a rationally designed screening candidate for PPARα/γ/δ programs, structurally congruent with the validated isoxazolyl-aryloxyacetic acid pharmacophore disclosed in US6982278B2. Unlike its amide analog (CAS 946344-50-9), the ester linkage permits facile hydrolysis to the free carboxylic acid pharmacophore and enables rapid three-directional hit expansion (hydrolysis, reduction, aminolysis) from a single procurement. The 3-methoxyphenoxy substituent confers a distinct electronic signature for differential subtype selectivity. Also exploitable as an intracellularly cleavable linker for PROTAC/ADC design. Ideal for 5–25 mg pilot screening; 100–500 mg for conjugate synthesis. Confirmatory IC₅₀/EC₅₀ testing recommended.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 946346-78-7
Cat. No. B2793711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
CAS946346-78-7
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC(=C3)OC
InChIInChI=1S/C20H19NO5/c1-14-6-8-15(9-7-14)19-10-16(21-26-19)12-25-20(22)13-24-18-5-3-4-17(11-18)23-2/h3-11H,12-13H2,1-2H3
InChIKeyVXHMVDKJCXBCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946346-78-7: Isoxazolyl-Methyl Aryloxyacetate Building Block for PPAR-Targeted and Heterocyclic Medicinal Chemistry Procurement


[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate (CAS 946346-78-7; MW 353.37 g/mol; formula C₂₀H₁₉NO₅) is a synthetic heterocyclic compound comprising a 5-(p-tolyl)isoxazole core linked via a methylene bridge to a 2-(3-methoxyphenoxy)acetate ester moiety . The isoxazole (1,2-oxazole) scaffold is a privileged structure in medicinal chemistry, with 3,5-disubstituted isoxazole derivatives extensively investigated as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, anti-inflammatory agents, and kinase modulators [1]. The compound features an ester linkage at the 3-position of the isoxazole ring—a distinguishing structural feature relative to amide-linked analogs—and is catalogued as a research-grade building block for combinatorial library synthesis and screening campaigns .

Why Generic Isoxazole Substitution Fails: Ester vs. Amide Linkage Determines Reactivity, Stability, and Biological Profile for 946346-78-7 Procurement


Within the 5-(p-tolyl)isoxazol-3-yl chemical space, the nature of the linkage at the 3-position methylene group critically determines the compound's physicochemical and pharmacological behavior. The target compound bears an ester linkage (C(=O)–O–CH₂–isoxazole), whereas the closest catalogued analog—2-(3-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946344-50-9)—features an amide linkage (C(=O)–NH–CH₂–isoxazole) . Esters and amides exhibit fundamentally different hydrolytic stability profiles, hydrogen-bonding capacities, metabolic susceptibility, and conformational preferences, meaning these two compounds cannot be treated as interchangeable screening probes. Furthermore, the 3-methoxyphenoxy substitution pattern on the phenyl ring distinguishes this compound from analogs bearing 2-methoxyphenoxy, 4-methoxyphenoxy, or thiophene-acetate groups, each of which presents altered electronic and steric profiles that affect target binding . Selecting the correct substitution isomer and linkage type is essential for reproducible SAR (Structure-Activity Relationship) studies and screening hit validation .

Quantitative Differentiation Evidence: 946346-78-7 vs. Closest Isoxazolyl-Methyl Analogs


Ester vs. Amide Linkage: Hydrolytic Lability and Synthetic Tractability Differentiates 946346-78-7 from the Amide Analog (CAS 946344-50-9)

The target compound incorporates an ester linkage connecting the isoxazol-3-ylmethyl group to the 2-(3-methoxyphenoxy)acetyl moiety. The closest analog, CAS 946344-50-9, substitutes this ester with an amide linkage. Esters are susceptible to hydrolysis under both acidic and basic conditions, while amides are significantly more resistant to hydrolysis (amide bond resonance energy ≈ 75–85 kJ/mol vs. ester ≈ 50–60 kJ/mol) . This difference has direct consequences: (1) the ester can serve as a hydrolyzable prodrug motif or cleavable linker in targeted conjugates, (2) the ester has reduced hydrogen-bond donor capacity relative to the amide (0 vs. 1 HBD), affecting membrane permeability and target binding thermodynamics, and (3) the ester is synthetically more versatile—it can be selectively hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol for further derivatization . These properties make 946346-78-7 the preferred choice when a hydrolytically cleavable or derivatizable linkage is required, whereas the amide analog would be selected for metabolic stability.

Linker chemistry Hydrolytic stability Prodrug design SAR studies

Crystallographic Conformational Parameters of the 5-(p-Tolyl)isoxazole Core: Structural Basis for Target Engagement Predictions

A high-resolution single-crystal X-ray diffraction study of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide (CCDC deposition; C₂₁H₂₂N₂O₃S) provides the only available crystallographic data for the 5-(p-tolyl)isoxazole-3-methyl core shared by 946346-78-7 [1]. Key structural parameters include: (a) the dihedral angle between the 1,2-oxazole ring and the toluene ring is 9.16(16)°, indicating near-coplanarity that facilitates π-conjugation across the isoxazole-aryl system; (b) the C–S–N–Cₘₑ (methyl-isoxazole) torsion angle is −100.6(3)°, defining the orientation of the 3-substituent relative to the ring; (c) Hirshfeld surface analysis reveals the dominant intermolecular contacts are H⋯H (53.6%), C⋯H/H⋯C (20.8%), and O⋯H/H⋯O (17.7%), establishing a hydrogen-bond-driven three-dimensional network in the solid state [1]. These parameters serve as a conformational baseline for docking studies and pharmacophore modeling when 946346-78-7 is employed as a screening candidate. In contrast, the amide analog (CAS 946344-50-9) has no publicly available crystal structure, making the sulfonamide analog the best available structural proxy for computational work [1].

Crystal structure Conformational analysis Dihedral angles Hirshfeld surface

Computed Physicochemical Profile: LogP and Polar Surface Area Differentiate 946346-78-7 from Simplified Phenylacetate and Thiophene-Acetate Analogs

The polysubstituted nature of 946346-78-7—incorporating both a methoxyphenoxy group and a p-tolyl-isoxazole—results in a distinct physicochemical profile compared to simpler analogs in the same series. While experimentally measured LogP and PSA values are not available for this compound, the structurally characterized alcohol precursor [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol (CAS 640291-93-6) has a computed LogP of 2.14 and PSA of 46.26 Ų [1]. The addition of the 2-(3-methoxyphenoxy)acetate group in 946346-78-7 increases molecular weight by 164.16 Da (from 189.21 to 353.37 Da) and adds three additional hydrogen bond acceptors (total HBA = 5 vs. 2 for the alcohol), significantly altering lipophilicity and solubility. In comparison, the simplified phenylacetate analog (CAS 953015-61-7; MW 307.3) lacks the methoxyphenoxy oxygen atoms and has a lower HBA count (3), while the thiophene-acetate analog (CAS 946238-12-6; MW 313.4) introduces a sulfur heteroatom that modulates electronic properties differently . The 3-methoxyphenoxy substitution pattern of 946346-78-7 introduces a meta-methoxy group capable of both hydrogen bond acceptance and weak C–H⋯O interactions, a feature absent in the 4-methoxyphenoxy and 2-methoxyphenoxy regioisomers .

Lipophilicity Polar surface area Drug-likeness ADME prediction

Class-Level PPAR Agonist Scaffold Potential: The Isoxazolyl-Aryloxyacetic Acid Pharmacophore is Validated Across Multiple Patent Families

The structural architecture of 946346-78-7—an isoxazole ring substituted at the 5-position with an aryl group and at the 3-position with a methylene-linked aryloxyacetic acid derivative—maps directly onto the general pharmacophore described in multiple PPAR agonist patent families. US Patent US6982278B2 discloses oxazolyl-aryloxyacetic acid derivatives as PPAR agonists, establishing that the aryloxyacetic acid moiety is a critical determinant of PPARα/γ/δ receptor activation [1]. Canadian patent CA2564429A1 extends this concept to isoxazole-containing compounds, explicitly claiming isoxazole-based PPAR modulators [2]. In the broader isoxazole class, compound LCI765 (a 3,4,5-trisubstituted isoxazole) demonstrated potent and selective PPARδ agonism with favorable in vivo pharmacokinetics in mice (Cₘₐₓ = 5.1 μM, t₁/₂ = 3.1 h) and regulated expression of energy homeostasis genes upon oral dosing in C57BL6 mice [3]. While 946346-78-7 itself has not been directly tested in published PPAR assays, its structural congruence with the validated pharmacophore—particularly the isoxazole core, the aryl substituent at position 5, and the aryloxyacetyl ester at position 3—positions it as a credible candidate for PPAR-focused screening libraries. It is important to note: this is a class-level inference based on scaffold similarity, not direct bioactivity data for this specific compound [3].

PPAR agonist Metabolic disease Isoxazole pharmacophore Nuclear receptor

Synthetic Lineage and Scaffold Derivatization: The Ester as a Branch Point for Diversifying the Isoxazole Series

The synthesis of functionally substituted isoxazole derivatives from the (5-arylisoxazol-3-yl)methanol scaffold is well-established in the literature. Potkin et al. (2013) demonstrated that 5-(p-tolyl)isoxazole-3-carbonyl chlorides can be reduced to the corresponding alcohols (e.g., [5-(4-methylphenyl)isoxazol-3-yl]methanol, CAS 640291-93-6) and subsequently acylated with various carbonyl chlorides to generate esters containing two azole fragments [1]. 946346-78-7 represents the acylation product of this alcohol with 2-(3-methoxyphenoxy)acetyl chloride. The ester functionality serves as a versatile branch point: (a) alkaline hydrolysis yields 2-(3-methoxyphenoxy)acetic acid plus the alcohol precursor—useful for preparing the free acid for salt formation or further coupling; (b) reduction with LiAlH₄ yields the corresponding alcohol, enabling re-derivatization with alternative acylating agents; (c) transesterification allows exchange of the alkoxy group . This synthetic flexibility contrasts with the amide analog (CAS 946344-50-9), which cannot be directly hydrolyzed to the alcohol without harsh conditions that risk isoxazole ring degradation. The established synthetic route from commercially available 5-(p-tolyl)isoxazole-3-carboxylic acid derivatives provides a defined quality control pathway with known intermediates, supporting batch-to-batch reproducibility for procurement [1].

Synthetic chemistry Building block Derivatization Combinatorial library

Procurement-Relevant Application Scenarios for 946346-78-7 Based on Quantitative Differentiation Evidence


PPAR Nuclear Receptor Screening Library Design

946346-78-7 is rationally selected for inclusion in PPARα, PPARγ, or PPARδ screening decks based on its structural congruence with the validated isoxazolyl-aryloxyacetic acid pharmacophore disclosed in US6982278B2 and CA2564429A1 [1][2]. The 3-methoxyphenoxy substituent introduces a distinct electronic signature not present in simpler phenylacetate or thiophene-acetate analogs, potentially conferring differential subtype selectivity. Researchers should note that no direct PPAR assay data exist for this specific compound; it is an exploratory screening candidate, not a validated tool. Procurement is recommended at small quantities (5–25 mg) for pilot screening with follow-up IC₅₀/EC₅₀ determination in transactivation assays. The ester linkage allows for facile hydrolysis to the free carboxylic acid—a known PPAR pharmacophore element—enabling rapid generation of the putative active metabolite for confirmatory testing [3].

Kinase or Enzyme Target Hit Expansion Using the Ester as a Derivatizable Handle

When 946346-78-7 or its analogs emerge as hits from high-throughput screening campaigns against kinases, hydrolases, or other enzyme targets, the ester linkage provides a synthetic branch point for rapid hit expansion. The ester can be hydrolyzed to the carboxylic acid for salt formation and solubility optimization, reduced to the alcohol for re-acylation with diverse building blocks, or subjected to aminolysis to generate amide derivatives—including the direct comparator CAS 946344-50-9 [1]. This 'three-directional diversification' from a single procurement enables efficient SAR exploration with minimal additional synthesis. The near-planar isoxazole-toluene conformation (dihedral = 9.16°, from the crystallographic analog [2]) supports reliable docking poses when the compound is used as a starting scaffold for structure-based design.

Chemical Biology Probe Development: Hydrolyzable Linker for PROTAC or ADC Conjugates

The ester functionality in 946346-78-7 can be exploited as an intracellularly cleavable linker in PROTAC (Proteolysis Targeting Chimera) or ADC (Antibody-Drug Conjugate) design. Unlike the amide analog (CAS 946344-50-9), which is metabolically stable and unsuitable for controlled release applications, the ester can be hydrolyzed by ubiquitous intracellular esterases, enabling payload release inside target cells [1]. The 3-methoxyphenoxy group adds steric bulk and electronic modulation that can fine-tune the ester hydrolysis rate, offering a parameter for pharmacokinetic optimization. Procurement in larger quantities (100–500 mg) may be warranted for conjugate synthesis and stability studies. The defined synthetic route from the alcohol precursor (CAS 640291-93-6; LogP = 2.14, PSA = 46.26 Ų [3]) ensures reproducible quality for biological evaluation.

Combinatorial Library Synthesis: Core Scaffold for Isoxazole-Focused Compound Collections

946346-78-7 serves as a versatile core scaffold for generating isoxazole-focused combinatorial libraries via ester diversification. The established synthetic methodology of Potkin et al. (2013) [1] demonstrates that 5-(p-tolyl)isoxazole-3-methanol derivatives can be systematically acylated with diverse carbonyl chlorides, enabling parallel synthesis of 48–96 compound libraries. The p-tolyl substituent at position 5 provides a defined hydrophobic anchor, while the 3-methoxyphenoxyacetyl ester at position 3 can be varied to explore SAR. This compound is procured as a reference standard for library quality control or as a starting material for further diversification. The availability of crystallographic data for the shared isoxazole core (CCDC deposition [2]) supports consistent structural characterization across library members.

Quote Request

Request a Quote for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.